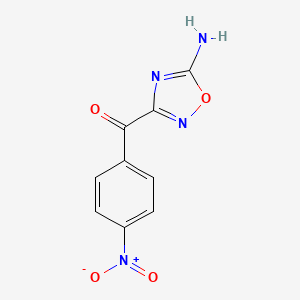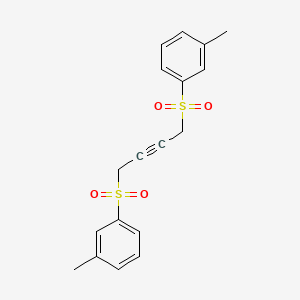
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene): is a chemical compound with the molecular formula C18H18O4S2 It is characterized by the presence of a but-2-yne-1,4-diyldisulfonyl group linking two 3-methylbenzene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) typically involves the reaction of 3-methylbenzenesulfonyl chloride with but-2-yne-1,4-diol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl groups can form strong interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. The but-2-yne-1,4-diyl linkage provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
- 1,1’-(But-2-yne-1,4-diyldisulfanediyl)bis(2-methylbenzene)
- Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-
Uniqueness
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) is unique due to the specific positioning of the methyl groups on the benzene rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
56163-35-0 |
|---|---|
Formule moléculaire |
C18H18O4S2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-methyl-3-[4-(3-methylphenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C18H18O4S2/c1-15-7-5-9-17(13-15)23(19,20)11-3-4-12-24(21,22)18-10-6-8-16(2)14-18/h5-10,13-14H,11-12H2,1-2H3 |
Clé InChI |
UCFMJIOPPNUQAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


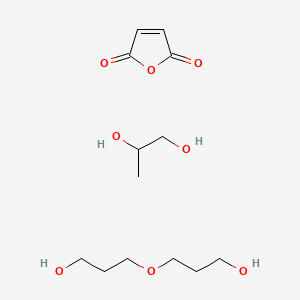

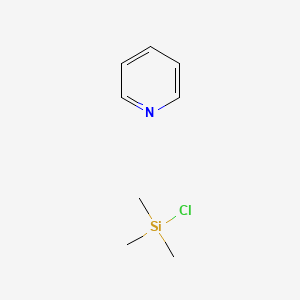
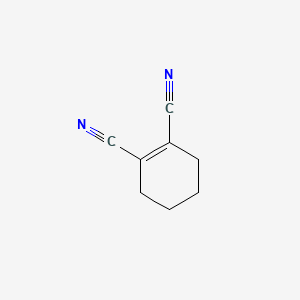
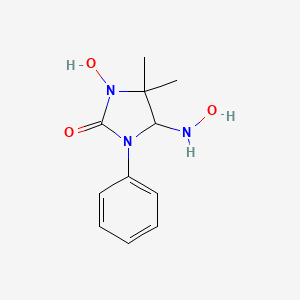
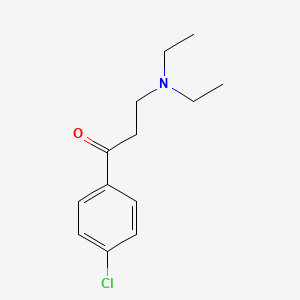
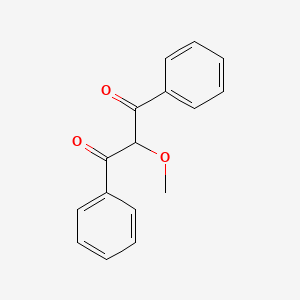
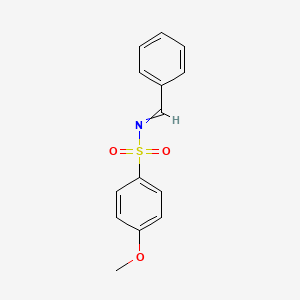
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
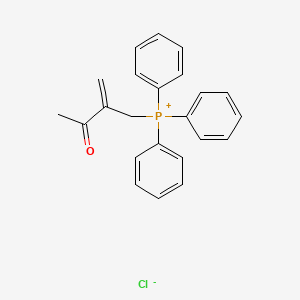

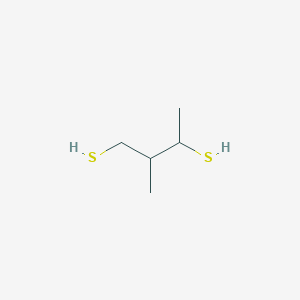
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
